molecular formula C16H14ClN5O2 B2677914 8-(3-Chloro-2-methylphenyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]pu rine-2,4-dione CAS No. 879435-17-3

8-(3-Chloro-2-methylphenyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]pu rine-2,4-dione

Cat. No. B2677914
CAS RN: 879435-17-3
M. Wt: 343.77
InChI Key: YFRKWTDGNDRQRM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes several functional groups. It contains a chloro-methylphenyl group, an imidazolino group, and a purine dione group . These groups are common in many pharmaceuticals and could suggest potential biological activity.


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized from 3-chloro-2-methylphenyl isocyanate . This compound is an organic building block containing an isocyanate group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The 3-chloro-2-methylphenyl isocyanate component has a molecular formula of C8H6ClNO and a molecular weight of 167.59 .


Physical And Chemical Properties Analysis

3-Chloro-2-methylphenyl isocyanate, a component of the compound, is a liquid at room temperature . It has a molecular weight of 167.59 and a density of 1.247 g/mL at 25 °C .

Safety and Hazards

3-Chloro-2-methylphenyl isocyanate is classified as acutely toxic and corrosive . It’s also sensitive to moisture .

properties

IUPAC Name

6-(3-chloro-2-methylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5O2/c1-8-7-21-12-13(20(3)16(24)19-14(12)23)18-15(21)22(8)11-6-4-5-10(17)9(11)2/h4-7H,1-3H3,(H,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFRKWTDGNDRQRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=C(C(=CC=C4)Cl)C)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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